(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid

Catalog No.
S828243
CAS No.
281655-34-3
M.F
C39H33NO4S
M. Wt
611.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carbox...

CAS Number

281655-34-3

Product Name

(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid

Molecular Formula

C39H33NO4S

Molecular Weight

611.7 g/mol

InChI

InChI=1S/C39H33NO4S/c41-37(42)36-24-30(25-40(36)38(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)45-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35-36H,24-26H2,(H,41,42)/t30-,36+/m1/s1

InChI Key

CHBJBMXEGJSHBN-GERKYKROSA-N

SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Incorporating Cysteine Analogs into Peptides

(2S,4R)-Fmoc-Mpt(Trt)-OH contains a modified version of the amino acid proline. This modified proline includes a thiol (sulfhydryl) group, which can be used to introduce cysteine analogs into peptides. Cysteine analogs are amino acids with similar structures to cysteine but with different chemical properties. This allows researchers to study how changes in the amino acid sequence affect the function of peptides [1].

  • Multiple Binding Modes for the Receptor-Bound Conformations of Cyclic AII Agonists [1]. Krystina Plucinska et al., J. Med. Chem. 1998, 36: 1902-1913. ()

Site-Specific Disulfide Bridge Formation

The thiol group of (2S,4R)-Fmoc-Mpt(Trt)-OH can also be used to form disulfide bridges within peptides. Disulfide bridges are linkages between two cysteine residues that contribute to the structure and stability of proteins. By incorporating (2S,4R)-Fmoc-Mpt(Trt)-OH into a peptide chain, researchers can control the location of disulfide bridges [2].

  • Dual Kinetically Controlled Native Chemical Ligation Using a Combination of Sulfanylproline and Sulfanylethylanilide Peptide [2]. Hao Ding et al., Org. Lett. 2011, 13(20): 5588-5591. ()

(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid is a synthetic compound characterized by its unique chiral structure and functional groups. This compound belongs to the class of pyrrolidine derivatives and features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a trityl group, and a mercapto functional group. The presence of these groups enhances its stability and solubility, making it a valuable intermediate in organic synthesis, particularly in peptide chemistry.

Typical of amino acids and their derivatives. Notably, it can undergo:

  • Nucleophilic substitutions: The mercapto group can act as a nucleophile, allowing for the formation of thioethers.
  • Deprotection reactions: The Fmoc group can be removed under basic conditions, revealing the free amine for further coupling reactions.
  • Coupling reactions: It can be coupled with other amino acids or peptides to form larger peptide chains through standard peptide coupling methods.

These reactions are essential for constructing complex peptides and proteins in biochemical research.

(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid exhibits potential biological activities due to its structural properties. The mercapto group is known for its involvement in redox reactions, which can influence various biological pathways. Furthermore, compounds with similar structures have been studied for their roles as enzyme inhibitors or modulators in metabolic pathways.

Studies suggest that the biological activity of such compounds can be quantitatively analyzed using structure-activity relationship models, which correlate chemical structure with biological effects .

The synthesis of (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid typically involves several key steps:

  • Formation of the pyrrolidine ring: Starting from appropriate precursors, the pyrrolidine ring is synthesized through cyclization reactions.
  • Introduction of the trityl group: This step involves protecting the amine functionality with a trityl group to enhance stability during subsequent reactions.
  • Fmoc protection: The Fmoc group is introduced to protect the amine for selective deprotection later.
  • Mercapto substitution: The mercapto group is introduced through nucleophilic substitution on a suitable electrophile.

These methods allow for the efficient synthesis of this compound while maintaining high stereochemical purity.

(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid has several applications:

  • Peptide synthesis: It serves as an important building block in the synthesis of peptides and proteins.
  • Drug development: Its unique structure may lead to novel therapeutic agents targeting specific biological pathways.
  • Bioconjugation: The mercapto group allows for conjugation with various biomolecules, facilitating studies in biochemistry and molecular biology.

Interaction studies involving (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid typically focus on its binding affinity to specific enzymes or receptors. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to assess these interactions quantitatively. Understanding these interactions is crucial for elucidating its potential biological roles and therapeutic applications .

Several compounds share structural similarities with (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid:

Compound NameKey FeaturesUnique Aspects
(S)-CysteineContains a thiol groupNaturally occurring amino acid
(S)-MethionineContains a thioetherEssential amino acid involved in metabolism
(2S,4R)-Fmoc-4-methylmercapto-pyrrolidine-2-carboxylic acidSimilar structure but with methyl substitutionAltered sterics may influence biological activity
(2S)-Fmoc-LeucineAn amino acid derivativeCommonly used in peptide synthesis

The uniqueness of (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid lies in its specific combination of protecting groups and chirality, which can significantly influence its reactivity and interactions compared to these similar compounds.

XLogP3

8.4

Dates

Modify: 2023-08-16

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